molecular formula C20H37N3O13 B549156 (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 31282-04-9

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Número de catálogo: B549156
Número CAS: 31282-04-9
Peso molecular: 527.5 g/mol
Clave InChI: GRRNUXAQVGOGFE-WHGKUWNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of applications in scientific research:

Mecanismo De Acción

Hygromycin B, also known as Hygrovetine or by its chemical name, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus . It has a broad spectrum of activity, inhibiting protein synthesis in bacteria, fungi, and higher eukaryotic cells .

Target of Action

The primary target of Hygromycin B is the 80S subunit of the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. By targeting the ribosome, Hygromycin B interferes with protein synthesis, which is essential for cell growth and survival .

Mode of Action

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site . This action disrupts the translocation and promotes mistranslation at the 80S ribosome . Additionally, Hygromycin B prevents mRNA and tRNA translocation by an unknown mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Hygromycin B is protein synthesis . By inhibiting this pathway, Hygromycin B disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

It is known that hygromycin b is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of Hygromycin B’s action is the inhibition of protein synthesis , leading to cell death . This effect is observed in bacteria, fungi, and higher eukaryotic cells .

Action Environment

The action of Hygromycin B can be influenced by environmental factors. For instance, Hygromycin B solutions have been reported to lose activity on freezing . Therefore, solutions are stable when refrigerated, and freezing should be avoided . Furthermore, the effectiveness of Hygromycin B can vary depending on the cell line and growth conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is naturally synthesized by Streptomyces hygroscopicus. The production process involves the fermentation of this bacterium under controlled conditions to yield the antibiotic. The compound can be isolated and purified from the fermentation broth using various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit both 70S and 80S ribosomes, making it effective against a wide range of organisms, including bacteria, fungi, and higher eukaryotic cells. This broad-spectrum activity, combined with its use as a selection agent in genetic research, sets it apart from other aminoglycoside antibiotics .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Hygrovetine can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid ethyl ester.", "Step 2: Alkylation of the above product with methyl iodide and sodium hydroxide to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid methyl ester.", "Step 3: Hydrolysis of the methyl ester using hydrochloric acid to form 3-(2,4-dimethoxyphenyl)-2-butenoic acid.", "Step 4: Cyclization of the above product with sodium hydroxide to form 5-(2,4-dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.", "Step 5: Methylation of the above product using methyl iodide and sodium hydroxide to form Hygrovetine.", "Step 6: Purification of the product using sodium sulfate and ethanol." ] }

Número CAS

31282-04-9

Fórmula molecular

C20H37N3O13

Peso molecular

527.5 g/mol

Nombre IUPAC

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1

Clave InChI

GRRNUXAQVGOGFE-WHGKUWNNSA-N

SMILES isomérico

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N

SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

SMILES canónico

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N

Apariencia

Solid powder

Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene.

Punto de ebullición

897.6±65.0 °C at 760 mmHg

melting_point

320 to 356 °F (decomposes) (NTP, 1992)

14918-35-5
31282-04-9

Descripción física

Amorphous solid or tan powder. (NTP, 1992)

Pictogramas

Corrosive; Acute Toxic; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Freely soluble (NTP, 1992)

Almacenamiento

−20°C

Sinónimos

Hygromycin b

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.